molecular formula C20H19NO5 B11051171 4-acetyl-3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B11051171
M. Wt: 353.4 g/mol
InChI Key: MTOYTMBGKOEARK-UHFFFAOYSA-N
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Description

4-acetyl-3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the pyrrolone family This compound is characterized by its unique structure, which includes acetyl, hydroxy, and methoxy functional groups attached to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Functional Group Introduction: The acetyl, hydroxy, and methoxy groups are introduced through various organic reactions such as acetylation, hydroxylation, and methylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Biological Probes: Use in studying biological pathways and mechanisms.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential therapeutic effects in treating diseases.

Industry

    Chemical Synthesis: Intermediate in the synthesis of other complex molecules.

    Material Manufacturing: Use in the production of specialized materials.

Mechanism of Action

The mechanism of action of 4-acetyl-3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-acetyl-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one: Lacks the methoxy groups.

    3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the acetyl group.

    4-acetyl-3-hydroxy-1-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks one of the methoxy groups.

Uniqueness

The presence of both acetyl and methoxy groups in 4-acetyl-3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one makes it unique compared to its analogs

properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

3-acetyl-4-hydroxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H19NO5/c1-12(22)17-18(13-8-10-14(25-2)11-9-13)21(20(24)19(17)23)15-6-4-5-7-16(15)26-3/h4-11,18,23H,1-3H3

InChI Key

MTOYTMBGKOEARK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)C3=CC=CC=C3OC)O

Origin of Product

United States

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